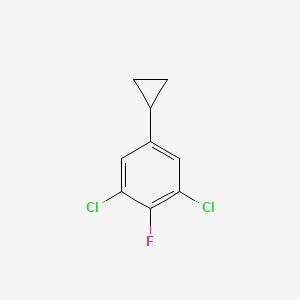
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is an organic compound with the molecular formula C9H7Cl2F and a molecular weight of 205.05 g/mol . This compound is characterized by the presence of two chlorine atoms, one fluorine atom, and a cyclopropyl group attached to a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene can be achieved through several methods. One common approach involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the cyclopropyl group. The reaction conditions typically involve the use of sulfuric acid, sodium nitrite, and cuprous bromide in hydrobromic acid .
Industrial Production Methods
For industrial production, the tubular diazotization reaction technology is often employed. This method involves the continuous feeding of ammonium salt and sodium nitrite aqueous solution into a tubular reactor to obtain a diazonium salt intermediate. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to produce this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropyl-substituted fluorobenzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-Dichloro-5-cyclopropyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dichloro-2-fluorobenzene: Similar in structure but lacks the cyclopropyl group.
1,3-Difluorobenzene: Contains two fluorine atoms instead of chlorine and cyclopropyl groups.
Uniqueness
1,3-Dichloro-5-cyclopropyl-2-fluorobenzene is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific chemical syntheses and industrial applications .
Propiedades
Fórmula molecular |
C9H7Cl2F |
|---|---|
Peso molecular |
205.05 g/mol |
Nombre IUPAC |
1,3-dichloro-5-cyclopropyl-2-fluorobenzene |
InChI |
InChI=1S/C9H7Cl2F/c10-7-3-6(5-1-2-5)4-8(11)9(7)12/h3-5H,1-2H2 |
Clave InChI |
SRLPBUSRPIUXKE-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC(=C(C(=C2)Cl)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)

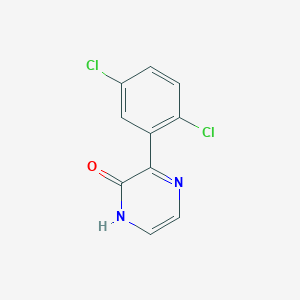


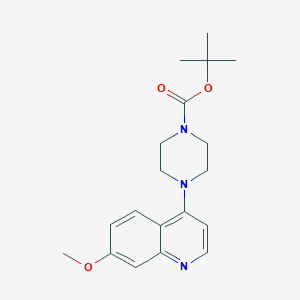
![5-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13711942.png)

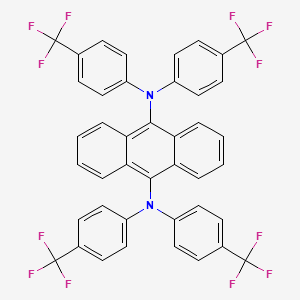
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)
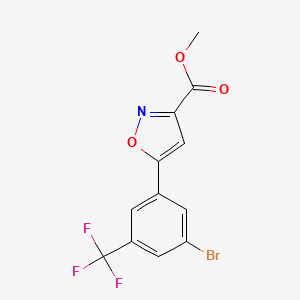

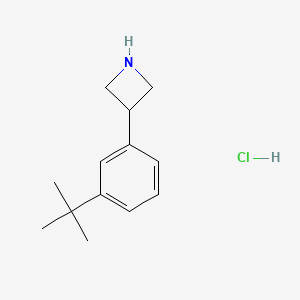
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
